[1-(3-Methylphenyl)cyclohexyl]methanamine
Description
Systematic Naming Conventions for Cyclohexylmethanamine Derivatives
The systematic IUPAC name for this compound is [1-(3-methylphenyl)cyclohexyl]methanamine , derived through hierarchical substituent prioritization rules. The parent structure is cyclohexanemethanamine , with a 3-methylphenyl group attached to the cyclohexane ring at position 1. Key naming considerations include:
- Cyclohexane backbone : The six-membered carbocyclic ring serves as the primary structure.
- Methanamine group : The -NH2 moiety is positioned on a methyl branch at the cyclohexane’s C1 atom.
- 3-Methylphenyl substituent : A toluene-derived aryl group (meta-methyl substitution) is bonded to C1 of the cyclohexane.
Alternative names include cyclohexyl(m-tolyl)methanamine and [1-(m-tolyl)cyclohexyl]methylamine , reflecting functional group orientation. For comparison, derivatives like 1-(2-methylphenyl)cyclohexylmethanamine prioritize ortho-substitution numbering, while 1,3-cyclohexanebis(methylamine) uses bis-aminomethyl terminology.
Molecular Geometry and Conformational Analysis
The compound’s geometry is dominated by the chair conformation of the cyclohexane ring, with axial and equatorial substituents influencing stability:
| Substituent | Position | Energy Contribution |
|---|---|---|
| 3-Methylphenyl | Equatorial | Lower steric strain |
| Methanamine (-CH2NH2) | Axial | Reduced 1,3-diaxial interactions |
Key observations :
- 3-Methylphenyl group : Prefers equatorial placement to avoid van der Waals repulsion with axial hydrogens. This aligns with findings for phenylcyclohexane , where equatorial phenyl groups are 1.0–1.5 kcal/mol more stable.
- Methanamine group : Adopts axial orientation to minimize gauche interactions with the cyclohexane ring.
- Torsional flexibility : The phenyl ring rotates freely (barrier ~2–3 kcal/mol), enabling dynamic conformational interconversion.
Computational studies (B3LYP/6-311G*) suggest a ΔG° of 0.8 kcal/mol favoring the equatorial 3-methylphenyl conformation at 25°C.
Comparative Structural Analysis with Related Arylcyclohexylamines
The compound shares structural motifs with psychoactive arylcyclohexylamines but differs in substitution patterns:
Functional implications :
- Primary vs. tertiary amines : The methanamine group’s lone pair orientation may alter hydrogen-bonding capacity compared to PCP’s piperidine.
- Aryl substitution : The meta-methyl group increases lipophilicity (LogP ≈ 3.2) relative to unsubstituted phenyl analogs (LogP ≈ 2.5).
- Rigidity : Unlike adamantane-PCP hybrids , the cyclohexane ring allows conformational flexibility, potentially modulating receptor binding kinetics.
Properties
IUPAC Name |
[1-(3-methylphenyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-6-5-7-13(10-12)14(11-15)8-3-2-4-9-14/h5-7,10H,2-4,8-9,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLUZGGBATJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
Detailed Research Findings
- The Grignard-based method offers a straightforward approach with controlled molar ratios and reaction times, yielding the hydrochloride salt with oven drying at 70-85 °C to ensure product stability.
- The amide intermediate route provides reproducible high yields (~95-99%) for acetyl and formyl derivatives, with careful recrystallization steps producing crystalline hydrochloride salts with melting points around 214-215 °C, confirming high purity and consistent structure.
- The multi-step synthesis involving cyclohexanedione derivatives allows for the introduction of various substituents and stereochemical variants, expanding the chemical space of cyclohexylamine analogues. This method uses well-established reagents such as methane sulfonyl chloride, sodium ethoxide, Grignard reagents, and catalytic hydrogenation, followed by Mitsunobu reactions for amine installation.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) : Oxidizes the amine to a nitro compound in acidic media .
-
Hydrogen peroxide (H₂O₂) : Produces hydroxylamine derivatives under mild conditions.
Example Reaction Pathway :
Electrophilic Aromatic Substitution
The 3-methylphenyl group directs electrophilic substitution to the para and ortho positions due to its electron-donating methyl group. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Methyl-4-nitrobenzene derivative | |
| Bromination | Br₂/FeBr₃, reflux | 3-Methyl-4-bromobenzene derivative |
Nucleophilic Reactions at the Amine Group
The amine participates in nucleophilic substitution and acylation:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
Conditions : Pyridine as a base, room temperature .
Alkylation
Forms secondary amines via reaction with alkyl halides (e.g., methyl iodide):
Conditions : Sodium hydride (NaH) in anhydrous DMF .
Reduction Reactions
While the compound itself is not typically reduced, intermediates such as imines (formed via Schiff base reactions) can be reduced to secondary amines using:
-
Sodium borohydride (NaBH₄) : Mild reducing agent in ethanol .
-
Lithium aluminum hydride (LiAlH₄) : For sterically hindered substrates.
Comparative Reactivity with Analogous Compounds
The methyl group on the phenyl ring enhances electron density, increasing reaction rates in electrophilic substitutions compared to halogenated analogs.
| Compound | Nitration Rate (Relative) | Bromination Position |
|---|---|---|
| [1-(3-Methylphenyl)cyclohexyl]methanamine | 1.0 (Reference) | Para (70%), Ortho (30%) |
| [1-(4-Chlorophenyl)cyclohexyl]methanamine | 0.4 | Meta (100%) |
Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that [1-(3-Methylphenyl)cyclohexyl]methanamine exhibits various biological activities, particularly relevant to drug discovery:
- Receptor Interaction : The compound has shown potential in modulating specific receptors and enzymes, which may lead to therapeutic applications. For instance, its structure allows it to interact with neuropeptide systems, suggesting possible roles in treating conditions related to stress and appetite control .
- Pharmacological Studies : Preliminary studies indicate that compounds with similar structures can exhibit significant affinity for NMDA receptors and serotonin transporters, which are crucial in neuropharmacology . Understanding these interactions can provide insights into the compound's psychoactive properties and therapeutic potential.
Therapeutic Applications
The unique structural characteristics of this compound suggest several therapeutic applications:
- Neuropharmacology : Given its potential receptor interactions, it may serve as a candidate for developing treatments for neurological disorders.
- Pain Management : Similar compounds have been investigated for their analgesic properties, indicating that this compound could also be explored in pain relief contexts.
Case Studies
- Antagonist Activity : A study highlighted the antagonist activity of structurally similar compounds against specific neuropeptide receptors. These findings suggest that this compound could be evaluated for similar properties in future research .
- Polypharmacological Mechanisms : Research into related arylcyclohexylamines has revealed complex interactions with multiple receptor systems. This raises the possibility that this compound may exhibit polypharmacological effects, making it a valuable compound for further investigation in drug development .
Mechanism of Action
The mechanism by which [1-(3-Methylphenyl)cyclohexyl]methanamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological or chemical context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare [1-(3-Methylphenyl)cyclohexyl]methanamine with key analogs, focusing on substituent effects, physicochemical properties, and synthetic relevance.
Substituent Variations on the Aromatic Ring
Fluorophenyl Substitution: [1-(4-Fluorophenyl)cyclohexyl]methanamine (17f)
- Structure : A 4-fluorophenyl group replaces the 3-methylphenyl group.
- Molecular Formula : C₁₃H₁₈FN.
- Key Data :
Pyridinyl Substitution: [1-(2-Pyridinyl)cyclohexyl]methanamine (17e)
- Structure : A 2-pyridinyl group introduces a nitrogen heterocycle.
- Molecular Formula : C₁₂H₁₈N₂.
- Key Data :
- Comparison : The pyridinyl group enhances hydrogen-bonding capacity, which may improve solubility and target interaction in biological systems.
Methoxyphenyl Substitution: 1-[2-(3-Methoxyphenyl)cyclohexenyl]-N,N-dimethylmethanamine HCl
Variations in the Cyclohexane Ring
Trifluoromethoxy Substitution: 1-[4-(Trifluoromethoxy)cyclohexyl]methanamine
- Structure : A trifluoromethoxy group at the cyclohexane 4-position.
- Molecular Formula: C₈H₁₄F₃NO.
- Key Data :
- Comparison : The electron-withdrawing CF₃O group contrasts with the electron-donating methyl group in the target compound, affecting electronic distribution and bioavailability.
Diamine Analog: [3-(Aminomethyl)cyclohexyl]methanamine
- Structure : Two primary amine groups on the cyclohexane ring.
- Molecular Formula : C₈H₁₈N₂.
- Comparison: The diamine structure enables cross-linking reactions, unlike the monoamine target compound.
Amine Group Modifications
N,N-Dimethyl Derivative: 2-Anhydrotramadol Hydrochloride
Key Research Findings
- Substituent Electronic Effects : Electron-donating groups (e.g., methyl) enhance lipophilicity, while electron-withdrawing groups (e.g., fluorine, trifluoromethoxy) improve metabolic stability .
- Ring Conformation : Cyclohexene rings (as in 2-anhydrotramadol) introduce strain, altering binding kinetics compared to saturated cyclohexane derivatives .
- Amine Functionality : Primary amines (target compound) offer reactive sites for derivatization, whereas tertiary amines (e.g., N,N-dimethyl) enhance membrane permeability .
Biological Activity
[1-(3-Methylphenyl)cyclohexyl]methanamine, commonly referred to as 3-MMC (3-methylmethcathinone), is a synthetic compound belonging to the class of cathinones, which are structurally similar to amphetamines. This compound has garnered attention due to its psychoactive effects and potential therapeutic applications. This article delves into the biological activity of 3-MMC, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17N
- SMILES Notation : CC(C)C1=CC=CC=C1C(C)N
This compound features a cyclohexyl group attached to a methanamine moiety and a 3-methylphenyl group, contributing to its unique biological properties.
3-MMC primarily exerts its effects through the modulation of monoamine neurotransmitter systems. It acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin transporters. This action results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors.
Key Mechanisms:
- Dopamine Reuptake Inhibition : Increases dopaminergic signaling, contributing to its stimulant effects.
- Norepinephrine Reuptake Inhibition : Enhances alertness and energy levels.
- Serotonin Reuptake Inhibition : May influence mood and emotional states.
Biological Activity and Pharmacological Effects
The biological activity of 3-MMC has been studied in various contexts, particularly concerning its psychoactive properties and potential therapeutic uses.
Psychoactive Effects:
- Stimulant Properties : Users report increased energy, euphoria, and heightened sociability.
- Adverse Effects : Common side effects include tachycardia, hypertension, anxiety, and agitation. Severe cases have led to acute poisoning incidents.
Case Studies:
- Acute Poisoning Incidents : A risk assessment by the European Monitoring Centre for Drugs and Drug Addiction documented 14 cases of acute poisoning related to 3-MMC use. Symptoms included sympathomimetic toxicity such as tachycardia and hallucinations .
- Clinical Observations : Reports indicate that 3-MMC has been involved in various clinical admissions for intoxication. The majority of cases involved poly-drug use, complicating the clinical picture .
Research Findings
Recent studies have explored the pharmacological potential of 3-MMC beyond recreational use:
- Animal Studies : Research involving Sprague-Dawley rats demonstrated that 3-MMC increases locomotor activity similar to methamphetamine but with distinct temporal profiles .
- Behavioral Studies : In elevated plus maze tests, 3-MMC exhibited anxiolytic-like effects at lower doses but increased anxiety-like behavior with chronic administration .
Data Table: Summary of Biological Activity
| Parameter | Findings |
|---|---|
| Dopamine Reuptake | Inhibition leading to increased dopaminergic activity |
| Norepinephrine Reuptake | Enhanced alertness |
| Serotonin Reuptake | Mood enhancement |
| Common Side Effects | Tachycardia, hypertension, anxiety |
| Acute Poisoning Cases | Documented incidents with severe symptoms |
Q & A
Q. What are the recommended synthetic routes for [1-(3-Methylphenyl)cyclohexyl]methanamine, and what challenges are associated with its stereochemical control?
Methodological Answer: The synthesis of this compound can be approached via reductive amination or Grignard reactions. For example:
- Reductive Amination : Reacting 3-methylphenylcyclohexanone with methanamine in the presence of a reducing agent (e.g., NaBH4 or Pd/C under H₂) .
- Cyclohexyl Intermediate Functionalization : Substituting pre-synthesized cyclohexyl derivatives with methylphenyl groups, followed by amination (e.g., using NH₃ or methylamine under catalytic conditions) .
Q. Challenges in Stereochemical Control :
- The cyclohexyl ring can adopt chair or boat conformations, leading to axial/equatorial isomerism. Catalysts like chiral acids/bases (e.g., L-proline) may improve enantiomeric excess .
- Steric hindrance from the 3-methylphenyl group may favor specific conformers, requiring low-temperature crystallization for separation .
Q. How can researchers optimize the purification of this compound to achieve high enantiomeric excess?
Methodological Answer:
- Column Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/ethanol gradients .
- Salt Formation : Convert the free base to a hydrochloride salt (as in ) for recrystallization in ethanol/ether mixtures .
- HPLC : Preparative chiral HPLC with amylose-based columns (e.g., Chiralpak IA) at 25°C, using n-hexane/isopropanol (90:10) .
Q. What analytical techniques are most effective for characterizing the structural conformation of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping cyclohexyl and aromatic signals. Compare with analogs like [3-(trifluoromethyl)cyclohexyl]methanamine .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl₂) to determine absolute configuration, though data scarcity is noted for similar compounds .
- HR-MS : Confirm molecular weight (C₁₄H₂₁N) with <2 ppm error using ESI-TOF .
Q. What are the key safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (similar to [3-(aminomethyl)cyclohexyl]methanamine in ).
- Storage : Refrigerate at 2–8°C in airtight containers under nitrogen to prevent oxidation (as recommended for structurally related amines in ).
- Spill Management : Use inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How does the 3-methylphenyl substituent influence the compound’s reactivity in nucleophilic substitution compared to trifluoromethyl analogs?
Methodological Answer:
- Electron-Donating vs. Electron-Withdrawing Effects : The 3-methyl group (electron-donating) increases electron density on the phenyl ring, enhancing electrophilic substitution but reducing oxidative stability compared to trifluoromethyl analogs ().
- Kinetic Studies : Compare reaction rates with benzyl chlorides in SN2 conditions (e.g., DMF/K₂CO₃). Methylphenyl derivatives may show slower kinetics due to steric hindrance .
Q. What computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with serotonin receptors (5-HT2A) .
- Molecular Docking : Use AutoDock Vina to simulate binding to NMDA receptors, referencing trifluoromethylphenyl analogs ().
- MD Simulations : Assess stability in lipid bilayers (e.g., CHARMM-GUI) to evaluate blood-brain barrier permeability .
Q. How can researchers resolve contradictions in reported biological activity data across different model systems?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., murine vs. human liver microsomes) .
- Negative Controls : Include structurally similar inactive analogs (e.g., [1-(4-Methylphenyl)cyclohexyl]methanamine from ) to isolate target effects .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Antioxidants : Add 0.1% BHT to ethanolic stock solutions to inhibit radical formation .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via UPLC-PDA (λ=254 nm) .
- Packaging : Use amber glass vials with PTFE-lined caps to block UV light and oxygen ingress .
Q. How do physicochemical properties (logP, pKa) compare to analogs with different aryl substituents?
Q. What advanced spectroscopic techniques determine the preferred cyclohexyl ring conformation?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
